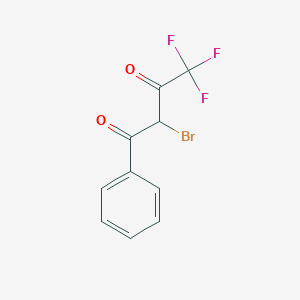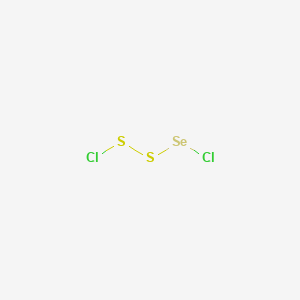
Chloroselanylsulfanyl thiohypochlorite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroselanylsulfanyl thiohypochlorite is a unique organoselenium compound that contains selenium, sulfur, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of selenium and sulfur in its structure imparts distinctive chemical properties, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chloroselanylsulfanyl thiohypochlorite typically involves the reaction of selenium-containing compounds with sulfur and chlorine sources. One common method is the reaction of diselenide compounds with sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Chloroselanylsulfanyl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of selenoxides and sulfoxides.
Reduction: Formation of selenides and sulfides.
Substitution: Formation of substituted selenosulfanyl compounds.
Aplicaciones Científicas De Investigación
Chloroselanylsulfanyl thiohypochlorite has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur into organic molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of chloroselanylsulfanyl thiohypochlorite involves its ability to undergo redox reactions. The compound can interact with biological molecules, leading to the modulation of redox-sensitive pathways. The selenium and sulfur atoms in the compound can form reactive intermediates that target specific molecular pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Selenocyanates: Compounds containing selenium and cyanide groups.
Selenosulfides: Compounds containing selenium and sulfur atoms.
Thiohypochlorites: Compounds containing sulfur and chlorine atoms.
Uniqueness: Chloroselanylsulfanyl thiohypochlorite is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinctive redox properties
Propiedades
Número CAS |
136849-34-8 |
|---|---|
Fórmula molecular |
Cl2S2Se |
Peso molecular |
214.0 g/mol |
Nombre IUPAC |
chloroselanylsulfanyl thiohypochlorite |
InChI |
InChI=1S/Cl2S2Se/c1-3-4-5-2 |
Clave InChI |
SPRIXLNRDZXAMC-UHFFFAOYSA-N |
SMILES canónico |
S(S[Se]Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


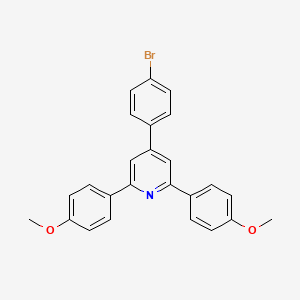
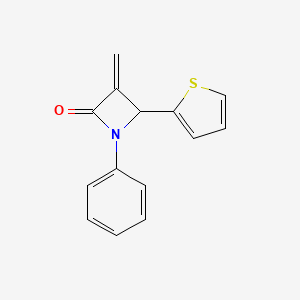
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

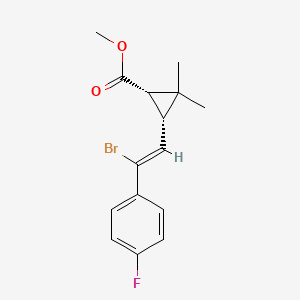
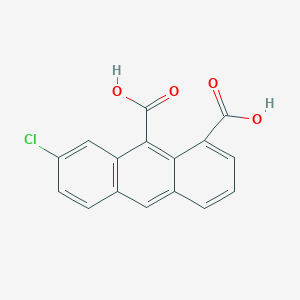


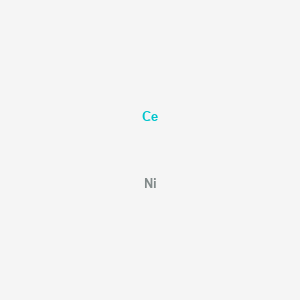
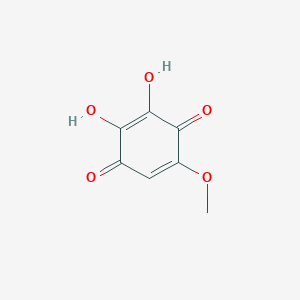
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
